molecular formula C8H14ClNO2 B1607889 (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049755-14-7

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1607889
M. Wt: 191.65 g/mol
InChI Key: QOKUYUBQOIDWLE-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride, also known as APC, is a chiral building block that has been widely used in the synthesis of various pharmaceuticals and natural products. APC is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structurally complex ones like "(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride", are of significant interest due to their biorenewable potential and their role as precursors for various industrial chemicals. Jarboe et al. (2013) explored the inhibitory effects of carboxylic acids on microbes used in fermentative production, highlighting the importance of understanding these interactions for metabolic engineering efforts aimed at improving industrial bioprocesses Understanding biocatalyst inhibition by carboxylic acids.

Biotechnological Routes Based on Lactic Acid Production from Biomass

Gao, Ma, and Xu (2011) reviewed the production of lactic acid from biomass and its role as a precursor for biodegradable polymers and other green chemicals. This research underscores the value of carboxylic acids in developing sustainable materials and chemicals, pointing to potential areas of application for specialized carboxylic acids like "(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride" Biotechnological routes based on lactic acid production from biomass.

Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships

Razzaghi-Asl et al. (2013) discussed the antioxidant activities of hydroxycinnamic acids, focusing on structure-activity relationships. This review highlights how modifications to the carboxylic function and aromatic ring of such acids can enhance their biological activities, suggesting that structural analogs of "(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride" could possess significant antioxidant properties Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships.

Effect of Acid Hydrolysis on Starch Structure and Functionality

Wang and Copeland (2015) reviewed the effects of acid hydrolysis on starch, an important process in food science and technology. This research is relevant for understanding how carboxylic acids, through acid hydrolysis, can modify the structural and functional properties of biopolymers, potentially opening up new applications for carboxylic acids like "(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride" in modifying natural polymers Effect of Acid Hydrolysis on Starch Structure and Functionality: A Review.

properties

IUPAC Name

(2S,4R)-4-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-3-6-4-7(8(10)11)9-5-6;/h2,6-7,9H,1,3-5H2,(H,10,11);1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKUYUBQOIDWLE-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1C[C@H](NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376070
Record name (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049755-14-7
Record name (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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